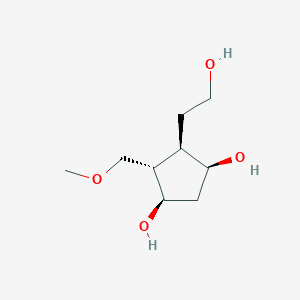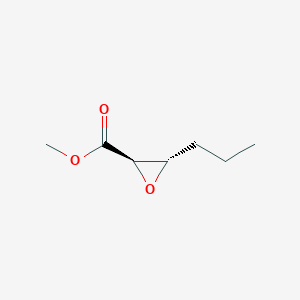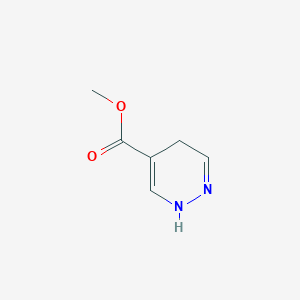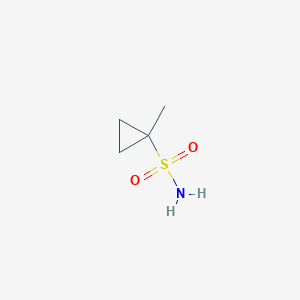
Ácido 4-(4-aminofenil)benzoico
Descripción general
Descripción
4-(4-Aminophenyl)benzoic acid, also known as 4-(4-Aminophenyl)benzoic acid, is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Aminophenyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210547. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Aminophenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminophenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antimicrobianas
Los derivados del ácido para-aminobenzoico han demostrado ser prometedores como agentes antimicrobianos. Los investigadores han sintetizado bases de Schiff combinando PABA con varios aldehídos aromáticos, como salicilaldehídos y 5-nitrofurfural. Estas bases de Schiff exhiben actividad antibacteriana, incluida la inhibición del Staphylococcus aureus resistente a la meticilina (MIC a partir de 15.62 µM), actividad antimicobacteriana moderada (MIC ≥ 62.5 µM) y potentes propiedades antifúngicas de amplio espectro (MIC de ≥ 7.81 µM) .
Citotoxicidad en células cancerosas
Ciertas bases de Schiff derivadas de PABA también demuestran una citotoxicidad notable contra las células cancerosas. Por ejemplo, exhiben una actividad significativa contra la línea celular HepG2 (IC50 ≥ 15.0 µM) . Esto sugiere su potencial como candidatos para la terapia contra el cáncer.
Inhibición de AChE
Los estudios in vitro han explorado la inhibición de la acetilcolinesterasa (AChE), una enzima asociada con las enfermedades neurodegenerativas. Un compuesto, Ácido 4-((bis(4-hidroxifenil)metileno)amino)benzoico, exhibió la máxima actividad inhibitoria de la AChE (valores de IC50 de 7.49 ± 0.16 µM) en comparación con la rivastigmina .
Inhibición de VEGFR-2
Otro compuesto, N-(4-((3-Metoxifenil)carbamoil)fenil)nicotinamida, demostró un notable efecto inhibidor in vitro sobre el receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2) . Este hallazgo sugiere posibles aplicaciones en enfermedades relacionadas con la angiogénesis.
Síntesis de tintes bis-azo
Ácido 5-amino-2-(4-aminofenil)aminobencenosulfónico: se puede utilizar para sintetizar tintes bis-azo asimétricos . Estos tintes encuentran aplicaciones en textiles, colorantes y otras industrias.
Ajuste de las bioactividades
La elección del aldehído para la derivatización de PABA permite a los investigadores ajustar las actividades específicas. Al seleccionar diferentes aldehídos, los científicos pueden obtener derivados con diferentes bioactividades .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is an organic compound used in the dye and photosensitive industries
Mode of Action
The exact mode of action of 4-(4-Aminophenyl)benzoic acid is not well-documented. It is synthesized through a coupling reaction, where 4-aminophenylamine reacts with an acylating agent to form an amide. This amide then undergoes a coupling reaction with a diazene compound (such as dinitrobenzene), and finally, acid hydrolysis is performed to obtain the final product .
Biochemical Pathways
It is known that benzoic acid derivatives are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .
Pharmacokinetics
It is known that the compound has a predicted density of 129±01 g/cm3 and a predicted boiling point of 4854±250 °C .
Result of Action
It is known that this compound is used as a raw material in the dye industry and as a component in photosensitive materials .
Action Environment
The action of 4-(4-Aminophenyl)benzoic acid can be influenced by various environmental factors. For instance, it is known that the compound should be stored at room temperature, away from light, and under inert gas . Furthermore, it should be kept away from flammable substances and oxidizing agents .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can be used as a raw material for dyes and pigments, and as a component in photosensitive materials
Molecular Mechanism
It is known that the compound is usually prepared through a coupling reaction, where 4-aminophenylamine reacts with an acylating agent to form an amide
Propiedades
IUPAC Name |
4-(4-aminophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFKODANZQVHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308990 | |
| Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5730-78-9 | |
| Record name | 5730-78-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-aminophenyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
